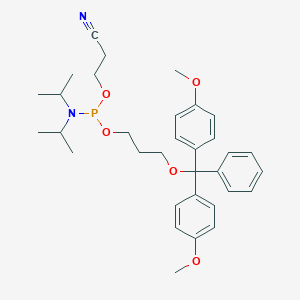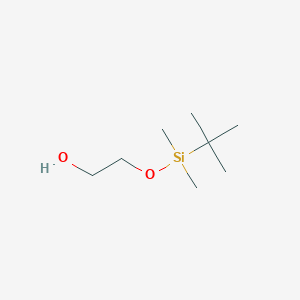
Cyclohexylmethanethiol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(cyclohexylmethyl) ethanethioate: is a chemical compound with the molecular formula C10H18OS. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a pesticide and insecticide.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for S-(cyclohexylmethyl) ethanethioate involves the reaction of bromomethylcyclohexane with potassium ethanethioate in N,N-dimethylformamide at 50°C for 1 hour under an inert nitrogen atmosphere. The reaction mixture is then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by silica gel chromatography to yield the product .
Industrial Production Methods: Industrial production methods for S-(cyclohexylmethyl) ethanethioate typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-(cyclohexylmethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
S-(cyclohexylmethyl) ethanethioate has several scientific research applications:
Biology: It is studied for its potential biological activities, including its use as a pesticide and insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which S-(cyclohexylmethyl) ethanethioate exerts its effects involves the inhibition of specific enzymes in pests, leading to their death. The molecular targets include acetylcholinesterase and other enzymes involved in the nervous system of insects. The compound disrupts the normal functioning of these enzymes, leading to paralysis and death of the pests .
Comparison with Similar Compounds
- Cyclohexylmethanethiol acetate
- Thioacetic acid S-cyclohexylmethyl ester
- Ethanethioic acid, S-cyclohexylmethyl ester
Comparison: S-(cyclohexylmethyl) ethanethioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a pesticide and insecticide, making it a valuable compound in agricultural and industrial applications .
Properties
IUPAC Name |
S-(cyclohexylmethyl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKVIALWOJVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)



